molecular formula C17H18O3 B14455916 Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate CAS No. 73022-39-6

Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate

Cat. No.: B14455916
CAS No.: 73022-39-6
M. Wt: 270.32 g/mol
InChI Key: ULDMALGJCFWTGP-UHFFFAOYSA-N
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Description

Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate is an organic compound that features a naphthalene ring substituted with a methoxy group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate can be synthesized through a multi-step process starting from 2-bromo-6-methoxynaphthalene. The general procedure involves the following steps :

    Bromination: 2-bromo-6-methoxynaphthalene is prepared by brominating 6-methoxynaphthalene.

    Coupling Reaction: The brominated compound undergoes a coupling reaction with ethyl acetoacetate in the presence of a base to form the desired product.

    Purification: The product is purified through recrystallization to obtain a white solid with a yield of approximately 50%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its methoxy-substituted naphthalene ring and ethyl ester functional group make it a versatile compound for various applications in research and industry.

Properties

CAS No.

73022-39-6

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate

InChI

InChI=1S/C17H18O3/c1-4-20-17(18)9-12(2)13-5-6-15-11-16(19-3)8-7-14(15)10-13/h5-11H,4H2,1-3H3

InChI Key

ULDMALGJCFWTGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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